

Technical Guide: Solubility Profile & Handling of Methyl 2-bromo-5-hydroxyisonicotinate

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Compound of Interest

Compound Name: Methyl 2-bromo-5-hydroxyisonicotinate

CAS No.: 1256810-42-0

Cat. No.: B1434329

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Executive Summary

Methyl 2-bromo-5-hydroxyisonicotinate (CAS: 1256810-42-0) is a critical heterocyclic building block, primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and other pyridine-based pharmacophores.^{[1][2]}

Its handling presents a specific challenge to process chemists: amphoteric solubility behavior. Possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group, its solubility is strictly pH-dependent. Furthermore, the ortho-positioning of the hydroxyl group relative to the methyl ester creates a pseudo-salicylate motif, enabling strong intramolecular hydrogen bonding that enhances lipophilicity but complicates aqueous dissolution.

This guide provides a definitive technical analysis of its solubility landscape, purification protocols, and structural implications for drug development.

Physicochemical Identity & Structural Analysis

Property	Specification
Chemical Name	Methyl 2-bromo-5-hydroxypyridine-4-carboxylate
CAS Number	1256810-42-0
Molecular Formula	C ₇ H ₆ BrNO ₃
Molecular Weight	232.03 g/mol
Physical State	Off-white to pale yellow solid
Predicted LogP	~1.8 – 2.1 (Moderate Lipophilicity)
pKa (Pyridine N)	~2.5 – 3.0 (Electron-withdrawing Br reduces basicity)
pKa (Phenolic OH)	~7.5 – 8.5 (Acidified by ester/bromo groups)

Structural Insight: The "Salicylate Effect"

The 5-hydroxy and 4-carbomethoxy groups are vicinal (adjacent). This allows for a stable 6-membered intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen.

- Consequence: This "locks" the molecule's polarity, significantly reducing its water solubility at neutral pH while enhancing its solubility in chlorinated solvents (DCM, CHCl₃) compared to non-hydrogen-bonded isomers.

Solubility Landscape

The solubility of **Methyl 2-bromo-5-hydroxyisonicotinate** is defined by a "U-shaped" pH profile.

A. Solvent Compatibility Table

Solvent Class	Solvent	Solubility Rating	Mechanistic Note
Chlorinated	Dichloromethane (DCM), Chloroform	High	Primary choice for extraction due to intramolecular H-bonding.
Polar Aprotic	DMSO, DMF, DMAc	Very High	Disrupts intramolecular H-bonds; ideal for S _N Ar reactions.
Polar Protic	Methanol, Ethanol	Moderate to High	Good for recrystallization; solubility decreases significantly with water addition.
Esters/Ethers	Ethyl Acetate, THF	Moderate	Soluble, but may require heating; risk of "oiling out" in Et ₂ O/Hexane mixtures.
Hydrocarbons	Hexane, Heptane	Low	Insoluble; used as an anti-solvent to force precipitation.
Aqueous	Water (pH 7)	Insoluble	Neutral species dominates; hydrophobic hydration penalty is high.

B. The pH-Solubility Switch

To manipulate this molecule effectively, one must exploit its ionization states:

- Acidic (pH < 2): Protonation of the pyridine nitrogen forms a water-soluble cation.

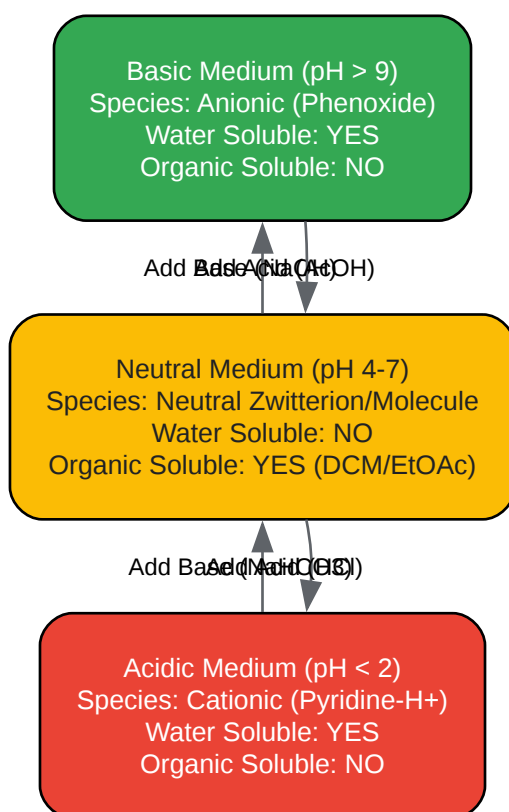
- Neutral (pH 4–6): The molecule exists as a neutral, lipophilic species. Minimum aqueous solubility.
- Basic (pH > 9): Deprotonation of the phenol forms a water-soluble anion.

Warning: Avoid prolonged exposure to pH > 10, as the methyl ester is susceptible to hydrolysis (saponification), converting the target into the dicarboxylic acid byproduct.

Visualizing the Solubility Logic

Diagram 1: pH-Dependent Species Distribution

This diagram illustrates the dominant chemical species at varying pH levels, dictating solvent choice.



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Caption: The "U-Curve" of solubility. Processing at pH 4-7 ensures the molecule partitions into the organic phase, while extreme pHs retain it in the aqueous phase.

Experimental Protocols

Protocol A: Purification via pH-Swing Extraction

Objective: Isolate pure **Methyl 2-bromo-5-hydroxyisonicotinate** from a crude reaction mixture containing inorganic salts and non-ionizable impurities.

Reagents: 1M HCl, Saturated NaHCO₃, Dichloromethane (DCM), Brine.

- Dissolution: Dissolve crude solid in DCM (10 mL/g).
- Acid Wash (Removal of Non-Basic Impurities):
 - Extract the organic layer with 1M HCl (2 x 5 mL/g).
 - Mechanism: The target moves into the aqueous acid phase (protonated pyridine). Non-basic impurities remain in DCM.
 - Discard the DCM layer.
- Neutralization & Recovery:
 - Cool the aqueous acidic layer to 0-5°C.
 - Slowly adjust pH to 6.0 – 7.0 using saturated NaHCO₃ or 2M NaOH.
 - Observation: The solution will become cloudy as the neutral target precipitates.
- Extraction:
 - Extract the cloudy aqueous mixture with fresh DCM or CHCl₃ (3 x 10 mL/g).
 - Note: Chloroform is often superior due to higher density and better solvation of the "salicylate" motif.
- Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Recrystallization (for >99% Purity)

Objective: Remove trace colored impurities or regioisomers.

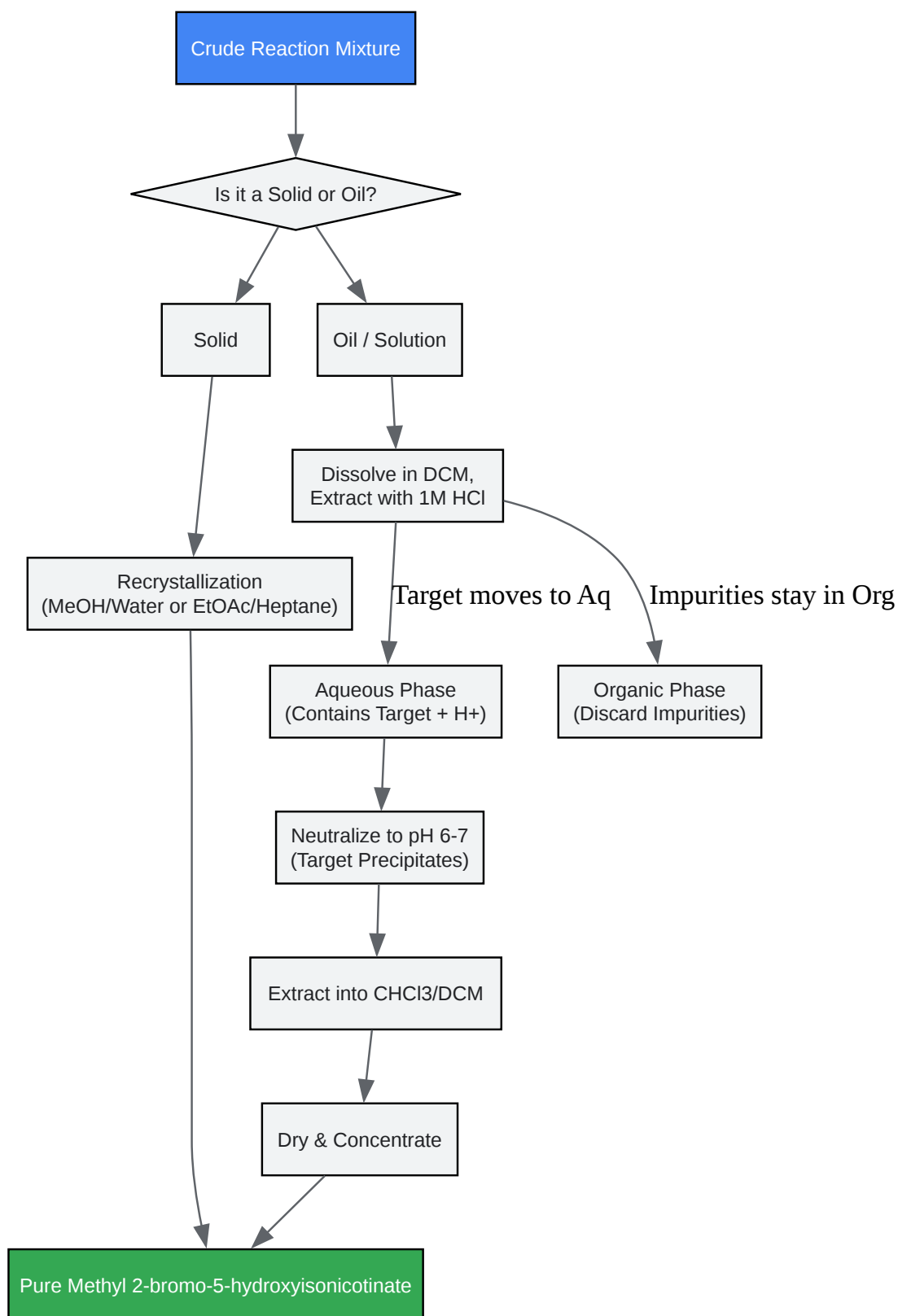
Solvent System: Methanol / Water (Anti-solvent).

- Dissolve the crude solid in the minimum amount of boiling Methanol (approx. 5-8 mL/g).
- Once fully dissolved, remove from heat and let cool slightly.
- Add Water dropwise with stirring until a faint, persistent turbidity appears.
- Add a few drops of Methanol to clear the solution again.
- Allow to cool slowly to room temperature, then to 4°C.
- Filter the resulting needles/prisms and wash with cold 1:1 MeOH/Water.

Workflow Visualization

Diagram 2: Purification Decision Tree

A logical flow for handling crude material based on solubility principles.



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Caption: Step-by-step decision matrix for isolating the target compound from crude mixtures.

Implications for Drug Development

- **Formulation:** Due to poor aqueous solubility at physiological pH, formulation of this intermediate (or drugs derived from it) often requires amorphous solid dispersions (ASD) or salt formation (e.g., Sodium phenoxide salt) to improve bioavailability.
- **Synthesis Safety:** When performing Suzuki couplings on the 2-bromo position, the 5-hydroxy group must often be protected (e.g., as a benzyl ether or acetate) to prevent catalyst poisoning and side reactions with boronic acids.

References

- Google Patents.Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate (Patent CN102321016B).
- PubChem.Methyl 2-bromo-5-hydroxybenzoate (Structural Analog Data). (Used for comparative lipophilicity and solubility estimation). [\[Link\]](#)

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Sources

- 1. Methyl 2-Bromo-5-Hydroxyisonicotinate (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 2. Methyl 2-bromo-5-hydroxyisonicotinate | CymitQuimica [cymitquimica.com]
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